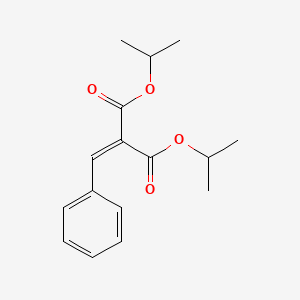

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester

Description

Properties

CAS No. |

155306-02-8 |

|---|---|

Molecular Formula |

C16H20O4 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

dipropan-2-yl 2-benzylidenepropanedioate |

InChI |

InChI=1S/C16H20O4/c1-11(2)19-15(17)14(16(18)20-12(3)4)10-13-8-6-5-7-9-13/h5-12H,1-4H3 |

InChI Key |

IWBRIUOCFWJGPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(=CC1=CC=CC=C1)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation with Base Catalysis

The primary method for synthesizing diisopropyl benzylidenemalonate involves the Knoevenagel condensation, a nucleophilic addition-dehydration reaction between an aldehyde and an active methylene compound. This reaction is typically catalyzed by a weak base or amine.

Key Reaction Parameters

Mechanism and Optimization

The reaction proceeds via:

- Deprotonation : The active methylene group of diisopropyl malonate is deprotonated by a base (e.g., piperidine) to form an enolate.

- Nucleophilic Addition : The enolate attacks the carbonyl carbon of benzaldehyde.

- Dehydration : Elimination of water yields the α,β-unsaturated ester.

Example Protocol :

- Reagents : Benzaldehyde (1 equiv), diisopropyl malonate (1.2 equiv), piperidine (0.1 equiv), acetic acid (1 equiv).

- Solvent : Benzene.

- Conditions : Reflux at 80°C for 1.5 hours.

- Workup : Column chromatography (PE:EtOAc 10:1 → 4:1) to isolate the product.

Limitations :

Lewis Acid Catalysis

Lewis acids like TiCl₄ or SnCl₄ are used to promote the Knoevenagel reaction under milder conditions. However, these methods often favor cyclization over simple condensation.

Alternative Methods and Side Reactions

Cyclization Pathways

Under prolonged reaction times or with strong Lewis acids, diisopropyl benzylidenemalonate undergoes cyclization to form:

- Indenes : Via intramolecular Michael addition.

- Benzofulvenes : Through dehydrogenation using oxidants like DDQ.

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| TiCl₄-pyridine, RT | Indene | 79 | |

| TiCl₄-Et₃N, RT | Benzofulvene | 40 |

Mechanistic Insight :

DFT calculations suggest that TiCl₄ stabilizes the enolate intermediate, facilitating cyclization via a hydride-transfer pathway.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

Propanedioic acid derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceutical compounds. For instance, they can serve as building blocks in the development of drugs targeting metabolic pathways or as precursors for more complex molecules used in treating various diseases.

Case Study:

A study highlighted the use of propanedioic acid derivatives in synthesizing inhibitors for specific enzymes involved in cancer metabolism. The synthesized compounds demonstrated significant inhibitory activity against target enzymes, suggesting their potential as therapeutic agents .

Materials Science

The compound's unique properties make it suitable for applications in materials science. It can be utilized in the production of polymers and resins that exhibit enhanced thermal stability and mechanical strength.

Table 1: Properties of Propanedioic Acid Derivatives in Materials Science

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Solubility | Moderate |

| Reactivity | Moderate |

Research has shown that incorporating propanedioic acid derivatives into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Chemical Synthesis

In organic chemistry, propanedioic acid derivatives are utilized as versatile intermediates for synthesizing other complex molecules. They are often involved in reactions such as Michael additions and Claisen condensations.

Case Study:

Recent studies have demonstrated the utility of propanedioic acid derivatives in synthesizing biologically active compounds through multi-step synthetic routes. For example, researchers successfully synthesized a series of novel heterocycles using these diesters as key intermediates .

Mechanism of Action

The mechanism of action of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanedioic acid and isopropanol, which can further participate in biochemical pathways. The phenylmethylene group can interact with aromatic receptors, influencing various biological processes.

Comparison with Similar Compounds

Table 1: Key Properties of Propanedioic Acid Derivatives

Substituent Effects

- Phenylmethylene vs. Dithiolane/Dithiol-2-ylidene :

- The phenylmethylene group enhances UV stability and π-conjugation, making it useful in materials science . In contrast, dithiolane/dithiol-2-ylidene substituents (e.g., Isoprothiolane, Malotilate) introduce sulfur atoms, improving pesticidal activity or hepatoprotective effects .

- logP Differences : Diethyl esters (logP 0.741) are more hydrophilic than diisopropyl (logP ~3.5) or tert-butyl analogs (logP ~4.2), affecting bioavailability and environmental persistence .

Ester Group Impact

- Diisopropyl Esters : Higher lipophilicity compared to diethyl esters, favoring membrane permeability in pharmaceuticals (e.g., Malotilate’s liver-targeted action) .

- Di-tert-butyl Esters : Bulkier ester groups increase steric hindrance, reducing reactivity but enhancing thermal stability in polymer applications .

Biological Activity

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester, also known as dipropyl benzylidenepropanedioate, is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 276.33 g/mol

- Structural Features :

- Contains two isopropyl groups attached to the ester functionalities.

- A phenyl group is linked through a methylene bridge to the propanedioic acid backbone.

Antioxidant Properties

Research indicates that compounds with structural similarities to this compound often exhibit antioxidant activity . The presence of phenolic groups in related compounds suggests a potential for scavenging free radicals, which may protect cellular components from oxidative damage. In vitro studies have shown that similar compounds can effectively reduce oxidative stress markers in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction of propanedioic acid derivatives with phenylmethanol in the presence of suitable catalysts. This method allows for controlled synthesis while ensuring high purity and yield. The following table summarizes some common synthesis routes for similar compounds:

| Compound Name | Synthesis Method | Key Features |

|---|---|---|

| Propanedioic acid, diethyl ester | Esterification of malonic acid with ethanol | Commonly used as a solvent |

| Propanedioic acid, methyl-, bis(1-methylpropyl) ester | Reaction of malonic acid with methyl isobutyl ketone | Potential use in pharmaceuticals |

| Propanedioic acid, 2-(phenylmethylene)- | Direct condensation of malonic acid with phenylmethanol | Retains phenylmethylene functionality |

Case Study 1: Antioxidant Activity Assessment

A study assessing the antioxidant properties of structurally related compounds found that certain esters exhibited remarkable glutathione peroxidase-like activity. This suggests that this compound may also possess similar properties .

Case Study 2: Anti-inflammatory Profiling

In a pharmacological screening involving extracts from related compounds, significant inhibition of COX enzymes was observed. For instance:

- COX-1 Inhibition : 77.39%

- COX-2 Inhibition : 88.35%

These findings indicate a strong potential for anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.